Timiperone hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

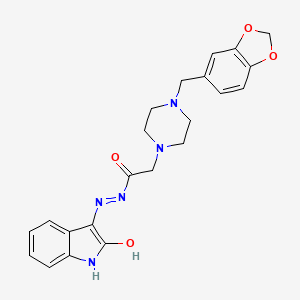

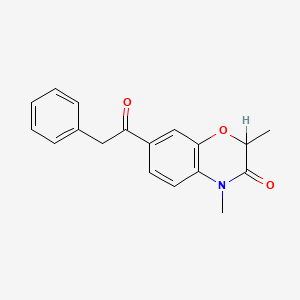

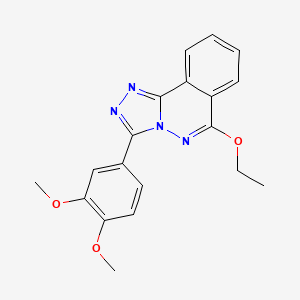

Le chlorhydrate de timipérone est un antipsychotique typique de la classe des butyrophénones, commercialisé sous le nom de marque Tolopelon. Il est principalement utilisé au Japon pour le traitement de la schizophrénie. Le composé est connu pour sa forte affinité pour les récepteurs de la dopamine D2 et de la sérotonine 5-HT2A, ce qui contribue à ses effets antipsychotiques .

Méthodes De Préparation

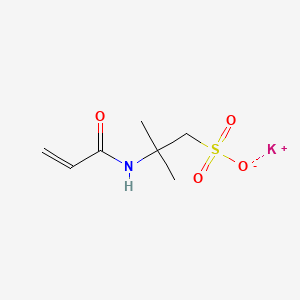

La synthèse du chlorhydrate de timipérone implique plusieurs étapes. La principale voie de synthèse comprend la réaction de la 4-fluorobutyrophénone avec la pipéridine, suivie de l'introduction d'une partie benzimidazole. Le produit final est ensuite converti en sa forme de sel chlorhydrate. Les méthodes de production industrielle impliquent généralement l'optimisation des conditions réactionnelles pour maximiser le rendement et la pureté, y compris l'utilisation de solvants tels que le diméthylsulfoxyde (DMSO) et le polyéthylène glycol (PEG) pour la préparation de formulations in vivo .

Analyse Des Réactions Chimiques

Le chlorhydrate de timipérone subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques, conduisant à la formation de métabolites oxydés.

Réduction : La timipérone peut être réduite en son dérivé alcoolique correspondant.

Substitution : L'atome de fluor dans le cycle phényle peut être substitué par d'autres groupes fonctionnels dans des conditions appropriées.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium et des agents réducteurs comme le borohydrure de sodium. Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés .

Applications de la recherche scientifique

Le chlorhydrate de timipérone a une large gamme d'applications de recherche scientifique :

Chimie : Il est utilisé comme composé de référence dans l'étude des dérivés de la butyrophénone.

Biologie : Le composé est utilisé dans la recherche impliquant les récepteurs de la dopamine et de la sérotonine.

Médecine : Le chlorhydrate de timipérone est étudié pour son efficacité dans le traitement de la schizophrénie et d'autres troubles psychotiques.

Industrie : Il est utilisé dans le développement de nouveaux médicaments et formulations antipsychotiques.

Mécanisme d'action

Le principal mécanisme d'action du chlorhydrate de timipérone implique l'antagonisme des récepteurs de la dopamine D2. En bloquant ces récepteurs, le composé réduit la suractivité de la dopamine dans la voie mésolimbique, atténuant les symptômes positifs de la psychose tels que les hallucinations et les délires. De plus, le chlorhydrate de timipérone a une certaine affinité pour les récepteurs de la sérotonine, ce qui peut contribuer à son efficacité globale et à son profil d'effets secondaires .

Applications De Recherche Scientifique

Timiperone hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a reference compound in the study of butyrophenone derivatives.

Biology: The compound is utilized in research involving dopamine and serotonin receptors.

Medicine: this compound is studied for its efficacy in treating schizophrenia and other psychotic disorders.

Industry: It is used in the development of new antipsychotic drugs and formulations.

Mécanisme D'action

The primary mechanism of action of Timiperone hydrochloride involves the antagonism of dopamine D2 receptors. By blocking these receptors, the compound reduces the overactivity of dopamine in the mesolimbic pathway, alleviating positive symptoms of psychosis such as hallucinations and delusions. Additionally, this compound has some affinity for serotonin receptors, which may contribute to its overall efficacy and side effect profile .

Comparaison Avec Des Composés Similaires

Le chlorhydrate de timipérone est similaire à d'autres antipsychotiques butyrophénoniques tels que l'halopéridol et le benpéridole. Il possède un groupe thiourée unique au lieu d'un groupe urée, ce qui le distingue du benpéridole. D'autres composés similaires comprennent :

Halopéridol : Un autre antipsychotique butyrophénonique à forte affinité pour les récepteurs de la dopamine D2.

Benpéridole : Chimiquement similaire à la timipérone mais avec un groupe urée.

Mosapramine : Un antipsychotique benzamide avec un mécanisme d'action différent.

Zotépine : Un antipsychotique à base de dibenzothiazépine aux propriétés uniques.

La structure chimique unique du chlorhydrate de timipérone et sa forte affinité pour les récepteurs en font un composé précieux dans le traitement de la schizophrénie et dans la recherche scientifique.

Propriétés

Numéro CAS |

62621-49-2 |

|---|---|

Formule moléculaire |

C22H25ClFN3OS |

Poids moléculaire |

434.0 g/mol |

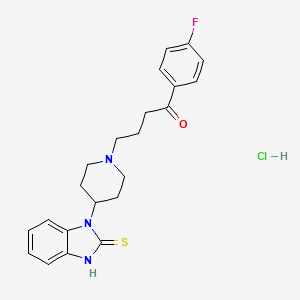

Nom IUPAC |

1-(4-fluorophenyl)-4-[4-(2-sulfanylidene-3H-benzimidazol-1-yl)piperidin-1-yl]butan-1-one;hydrochloride |

InChI |

InChI=1S/C22H24FN3OS.ClH/c23-17-9-7-16(8-10-17)21(27)6-3-13-25-14-11-18(12-15-25)26-20-5-2-1-4-19(20)24-22(26)28;/h1-2,4-5,7-10,18H,3,6,11-15H2,(H,24,28);1H |

Clé InChI |

VUGXUHIAJYYOSP-UHFFFAOYSA-N |

SMILES canonique |

C1CN(CCC1N2C3=CC=CC=C3NC2=S)CCCC(=O)C4=CC=C(C=C4)F.Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.